
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid is an organic compound belonging to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a wide range of biological activities, making it a significant scaffold in medicinal chemistry . The compound’s structure includes an indazole ring substituted with a benzyl group and a methoxy group, linked to an acetic acid moiety through an ether linkage.
Preparation Methods
The synthesis of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The benzyl and methoxy groups are introduced through substitution reactions. For instance, benzylation can be achieved using benzyl halides in the presence of a base.
Ether Formation: The final step involves the formation of the ether linkage between the indazole derivative and acetic acid.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid has diverse applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid can be compared with other indazole derivatives:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-Benzyl-1H-indazole-3-carboxylic acid: Another indazole derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
924818-11-1 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-7-8-15-14(9-13)17(23-11-16(20)21)18-19(15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
PXZBTJHQZBNGLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


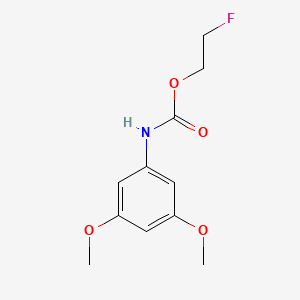
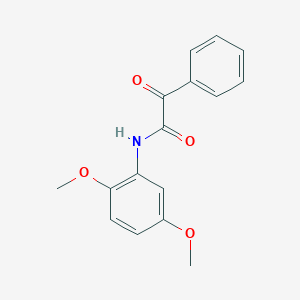
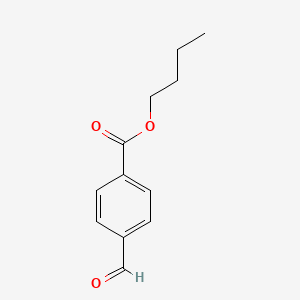

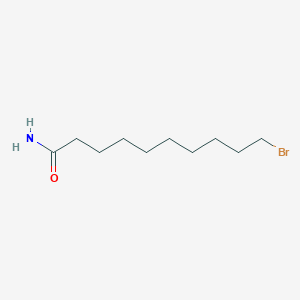
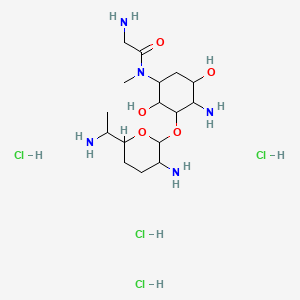
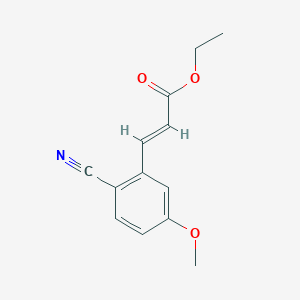
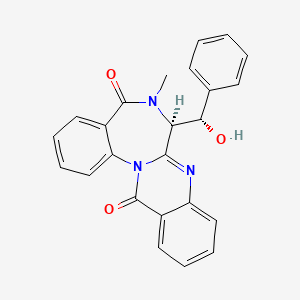
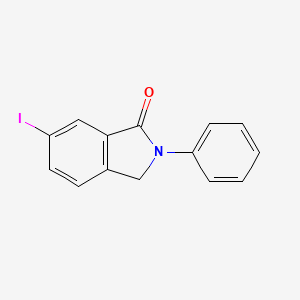
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
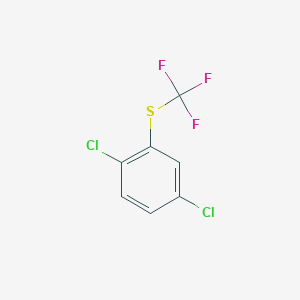
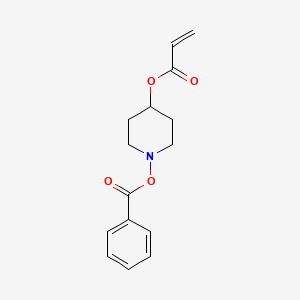
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
